

Technical Application Note: Comprehensive Characterization of Propipocaine Hydrochloride

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Compound of Interest

Compound Name: *Propipocaine hydrochloride*

CAS No.: 1155-49-3

Cat. No.: B133617

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Introduction & Chemical Context

Propipocaine Hydrochloride (also known as Falicain) represents a distinct class of local anesthetics structurally characterized as amino ketones, specifically 3-piperidin-1-yl-1-(4-propoxyphenyl)propan-1-one hydrochloride.^[1]

Unlike the more common amino-ester (e.g., Procaine) or amino-amide (e.g., Lidocaine) anesthetics, Propipocaine lacks the hydrolytically unstable ester or amide linkage. Instead, it features a ketone bridge connecting the lipophilic aromatic tail and the hydrophilic amine head. This structural difference dictates unique stability profiles and analytical requirements.

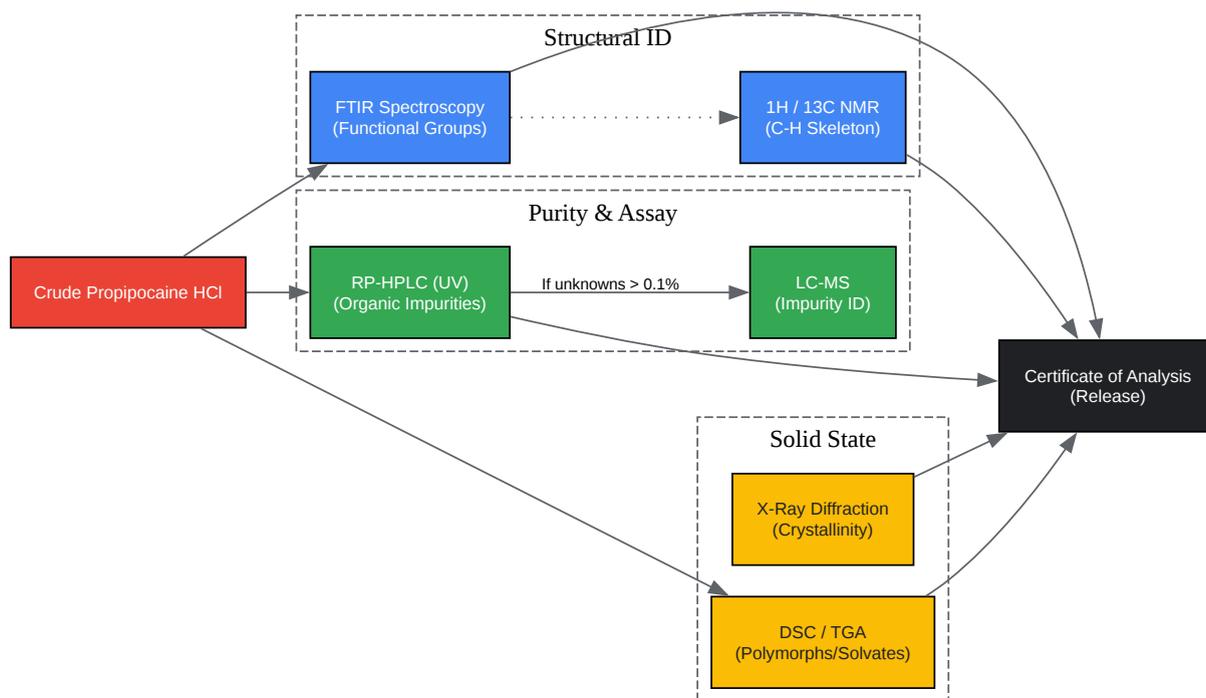
Critical Distinction: Do not confuse Propipocaine (Falicain) with Proparacaine (an amino-ester). The analytical methods for one are not directly transferable to the other due to differences in chromophores and ionization behavior.

Physicochemical Profile

Property	Value	Relevance to Analysis
CAS Number	1155-49-3	Unique Identifier
Formula		MW: 311.85 g/mol
Melting Point	~166°C	Purity indicator (DSC)
pKa	~8.5 (Tertiary Amine)	Dictates HPLC pH selection
Chromophore	4-Propoxy-acetophenone moiety	UV Detection (nm)

Characterization Workflow

The following diagram outlines the logical flow for full characterization, ensuring orthogonality between identification, purity, and solid-state analysis.



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Figure 1: Orthogonal characterization workflow ensuring complete chemical and physical verification.

Protocol A: Structural Identification (FTIR)

Objective: Confirm identity by verifying the ketone carbonyl and ether functional groups, distinguishing it from ester-based anesthetics.

Methodology

- Technique: ATR-FTIR (Attenuated Total Reflectance) or KBr Pellet.

- Range: 4000 – 600

.

- Resolution: 4

, 32 scans.

Critical Spectral Markers

Wavenumber ()	Assignment	Diagnostic Value
1675 – 1685	Stretch (Aryl Ketone)	Primary ID. Differentiates from Esters (usually >1700).
1240 – 1260	Stretch (Aryl Ether)	Confirms the propoxy tail.
2800 – 3000	Stretch (Aliphatic)	Piperidine ring and propyl chain signals.
~2500 – 2700	Stretch	Broad band indicating the Hydrochloride salt form.

Application Note: If the carbonyl peak shifts significantly (>10

), investigate potential hydration (water H-bonding) or free-base conversion.

Protocol B: Chromatographic Purity (HPLC-UV)

Objective: Quantify Propipocaine HCl and separate synthesis byproducts (e.g., 4-propoxyacetophenone, piperidine).

Method Development Logic

Propipocaine is a tertiary amine (

).

- At Neutral pH: The amine is partially deprotonated, leading to interaction with silanol groups on the silica column, causing severe peak tailing.
- At Basic pH (>10): Silica dissolves; requires specialized hybrid columns.
- At Acidic pH (3.0): The amine is fully protonated (). Repulsion from protonated silanols ensures sharp peak shape.

Standard Operating Procedure (SOP)

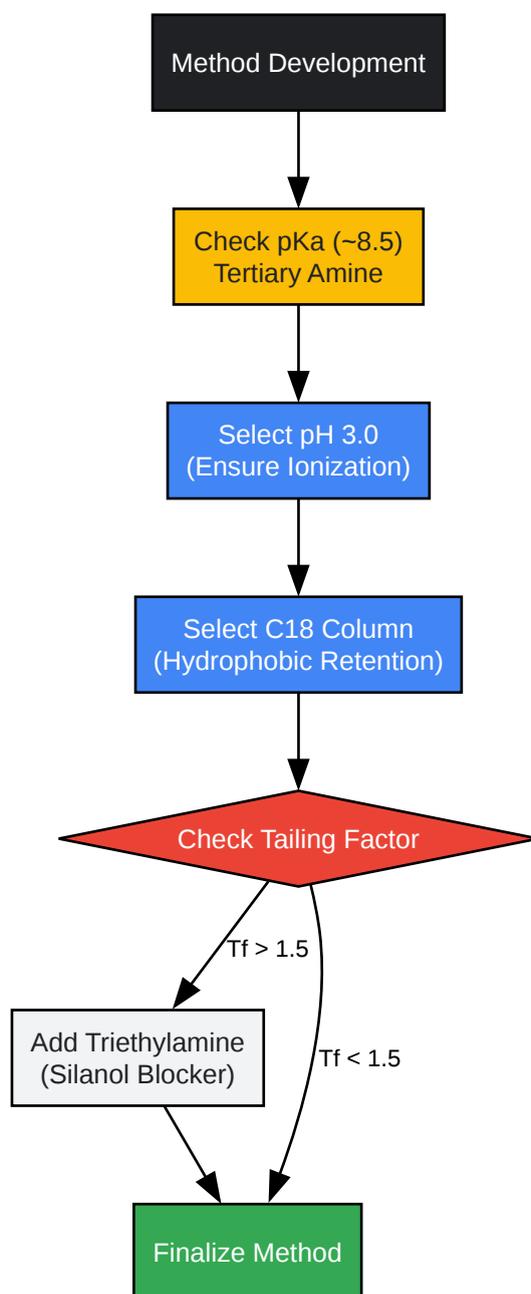
1. Chromatographic Conditions:

- Column: C18 (L1),
mm, 5
(e.g., Agilent Zorbax SB-C18 or equivalent).
- Mobile Phase A: 25 mM Potassium Phosphate Buffer, adjusted to pH 3.0 with Phosphoric Acid.
- Mobile Phase B: Acetonitrile (HPLC Grade).
- Mode: Isocratic (Recommended for QC) or Gradient (for Impurity Profiling).
 - Isocratic:[2][3] 65% Buffer / 35% ACN.
- Flow Rate: 1.0 mL/min.[4]
- Detection: UV at 260 nm (near
of the phenone).
- Temperature: 30°C.
- Injection Volume: 10

2. Standard Preparation: Dissolve 50.0 mg of Propipocaine HCl Reference Standard in 50 mL of Mobile Phase (1.0 mg/mL).

3. System Suitability Criteria (Self-Validating):

- Tailing Factor (): NMT 2.0 (Ideally < 1.5).
- Theoretical Plates (): NLT 2000.
- RSD (n=5): NMT 2.0% for peak area.



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Figure 2: Decision tree for optimizing HPLC conditions for amine-based anesthetics.

Protocol C: Impurity Profiling (LC-MS)

Objective: Identify degradation products, specifically the "Retro-Mannich" breakdown.

Mechanism: Amino ketones formed via Mannich reactions are susceptible to thermal degradation, reversing into the ketone and amine precursors.

LC-MS Configuration[7]

- Source: Electrospray Ionization (ESI), Positive Mode ().
- Mobile Phase: Replace Phosphate buffer with 0.1% Formic Acid (volatile) / Acetonitrile.
- Target Ions:
 - Propipocaine: m/z 276.2 (Free base mass + H).
 - Impurity A (4-Propoxyacetophenone): m/z ~179.
 - Impurity B (Vinyl ketone intermediate): m/z ~219 (if elimination occurs).

Protocol D: Solid-State Analysis (DSC)

Objective: Determine purity via melting point depression and assess polymorphism.

Procedure

- Instrument: Differential Scanning Calorimeter (e.g., TA Instruments or Mettler Toledo).
- Sample: 2–5 mg in a crimped aluminum pan (pinhole lid).
- Ramp: 10°C/min from 30°C to 200°C.
- Purge: Nitrogen at 50 mL/min.

Interpretation

- Sharp Endotherm Onset: ~166°C indicates pure crystalline form.
- Broadening: Indicates impurities or amorphous content.
- Early Events (<100°C): Check for solvates or moisture (correlate with TGA).

References

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